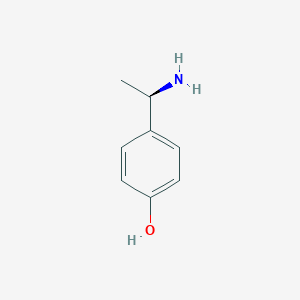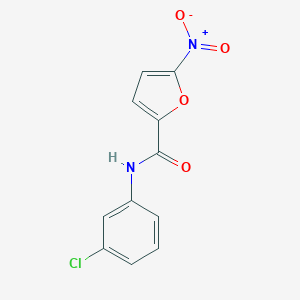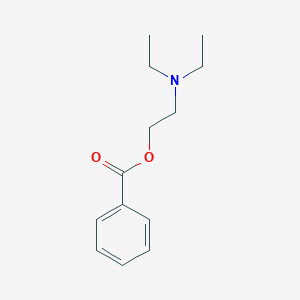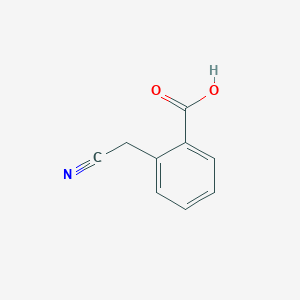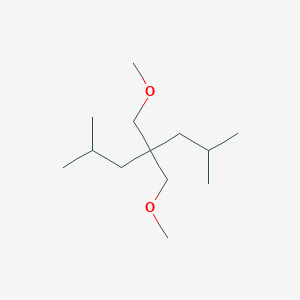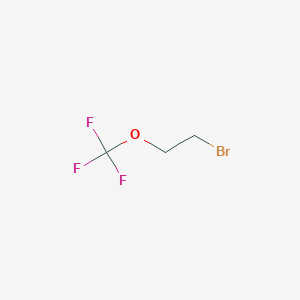
1-Bromo-2-(trifluoromethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(trifluoromethoxy)ethane, also known as 2-Bromoethyl trifluoromethyl ether, is a chemical compound with the empirical formula C3H4BrF3O . It has a molecular weight of 192.96 .
Synthesis Analysis
This compound is a colorless liquid that reacts violently with water and alkali metals . It has been used as a precursor to 2-chloroethyl peroxide, which can be used in organic synthesis as an oxidant or in solvents to produce chloroprene .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a carbon atom, which is also attached to another carbon atom. This second carbon atom is attached to a trifluoromethoxy group (OCF3) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.367 and a density of 1.674 g/mL at 25 °C . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organic Chemistry
- 1-Bromo-2-(trifluoromethoxy)ethane plays a role in the synthesis of complex organic compounds. For instance, it is used in the production of arynes, which are intermediates in organic reactions. Arynes can be generated from 1-bromo-2-(trifluoromethoxy)benzene and are useful in creating naphthalenes and naphthols, which have various applications in chemical synthesis (Schlosser & Castagnetti, 2001).
Role in Separation Techniques
- This compound has been utilized in separation techniques. For example, 1-Bromo-2-(p-nitrophenoxy)ethane, synthesized from p-nitrophenol and ethylene dibromide, forms a byproduct in organic reactions. Its solubility properties are exploited for the separation of compounds, showcasing its utility in refining chemical processes (Liu Qiao-yun, 2004).
Thermolysis Studies
- The thermolysis of this compound derivatives has been studied, providing insights into chemical processes like the formation of bromoethylethers. These studies contribute to our understanding of chemical reactions under high temperature and vacuum conditions (Jenneskens, Wiersum & Ripoll, 1988).
Flame Retardancy Research
- Research on derivatives of this compound, like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), contributes to the understanding of flame retardants. This research helps in determining the mechanisms of thermal decomposition of these compounds, which is crucial for enhancing fire safety materials (Altarawneh & Dlugogorski, 2014).
NMR Spectroscopy Applications
- The compound is also significant in the field of Nuclear Magnetic Resonance (NMR) Spectroscopy. Studies involving halogenated ethanes, including derivatives of this compound, aid in understanding conformational equilibria and rates of conformational interconversion, contributing to the field of molecular spectroscopy (Weigert, Winstead, Garrels & Roberts, 1970).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-(trifluoromethoxy)ethane is the respiratory system . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Other factors such as pH, presence of other compounds, and individual patient characteristics may also play a role.
Eigenschaften
IUPAC Name |
1-bromo-2-(trifluoromethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2-8-3(5,6)7/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLDCQMJIXHFQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511341 |
Source


|
| Record name | 1-Bromo-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1645-93-8 |
Source


|
| Record name | 1-Bromo-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-trifluoromethoxy-ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




